molecular formula C21H22N4O3 B2571174 7-methyl-4-oxo-N-phenyl-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251672-53-3

7-methyl-4-oxo-N-phenyl-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No.: B2571174
CAS No.: 1251672-53-3
M. Wt: 378.432
InChI Key: QWROCPFBHDGNTF-UHFFFAOYSA-N
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Description

7-methyl-4-oxo-N-phenyl-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound belongs to the class of naphthyridine derivatives, which are known for their diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-methyl-4-oxo-N-phenyl-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials under controlled conditions. For instance, the reaction may involve the use of naphthyridine derivatives, phenyl isocyanate, and propylamine, followed by cyclization and oxidation steps to achieve the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

7-methyl-4-oxo-N-phenyl-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to different analogs.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, altering its chemical structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents such as halogens, acids, or bases depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.

Scientific Research Applications

7-methyl-4-oxo-N-phenyl-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for therapeutic applications due to its potential pharmacological effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 7-methyl-4-oxo-N-phenyl-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Naphthyridine Derivatives: Compounds with similar core structures but different substituents.

    Quinolone Derivatives: Structurally related compounds with known biological activities.

    Indole Derivatives: Compounds with similar heterocyclic systems and diverse applications.

Uniqueness

What sets 7-methyl-4-oxo-N-phenyl-1-[(propylcarbamoyl)methyl]-1,4-dihydro-1,8-naphthyridine-3-carboxamide apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for targeted research and development in various scientific fields.

Properties

IUPAC Name

7-methyl-4-oxo-1-[2-oxo-2-(propylamino)ethyl]-N-phenyl-1,8-naphthyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N4O3/c1-3-11-22-18(26)13-25-12-17(21(28)24-15-7-5-4-6-8-15)19(27)16-10-9-14(2)23-20(16)25/h4-10,12H,3,11,13H2,1-2H3,(H,22,26)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWROCPFBHDGNTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C=C(C(=O)C2=C1N=C(C=C2)C)C(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

378.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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